1-Octanesulfonic acid

Catalog No.
S570728
CAS No.
3944-72-7
M.F
C8H18O3S
M. Wt
194.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octanesulfonic acid

CAS Number

3944-72-7

Product Name

1-Octanesulfonic acid

IUPAC Name

octane-1-sulfonic acid

Molecular Formula

C8H18O3S

Molecular Weight

194.29 g/mol

InChI

InChI=1S/C8H18O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H,9,10,11)

InChI Key

WLGDAKIJYPIYLR-UHFFFAOYSA-N

SMILES

CCCCCCCCS(=O)(=O)O

Synonyms

1-octanesulfonate, 1-octanesulfonic acid, 1-octanesulfonic acid, ammonium salt, 1-octanesulfonic acid, sodium salt, n-octyl sulfate, n-octylsulfate, sodium 1-octanesulfonate, sodium octyl sulfate

Canonical SMILES

CCCCCCCCS(=O)(=O)O

The exact mass of the compound 1-Octanesulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Octanesulfonic acid (CAS 3944-72-7) is a strong, straight-chain C8 alkyl sulfonic acid widely utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) and as a functional anionic surfactant in industrial formulations . Unlike its more common sodium salt counterpart, the free acid form allows for simultaneous mobile phase acidification and ion-pairing without introducing alkali metal cations. With a highly acidic pKa of approximately -0.4, it remains fully ionized across the entire operational pH range of standard silica and polymeric columns. This dual functionality reduces the total salt load in analytical systems and provides enhanced hydrophobic retention for basic pharmaceutical compounds, peptides, and polar analytes that are otherwise poorly retained on standard C18 stationary phases [1].

Research Fit

Ion-Pair Reagent Fully ionized sulfonate across pH 2–8 for consistent RP-HPLC performance and method transfer.
C8 Chain Predictable balance between reversed-phase retention and aqueous solubility; distinct from C6/C10 homologs.
HPLC Grade Reported UV transparency suitable for low-wavelength detection; widely referenced in pharmacopeial methods.

Substituting 1-octanesulfonic acid with shorter-chain homologs (like hexanesulfonic acid) or generic acids (like trifluoroacetic acid) frequently leads to a loss of chromatographic resolution for complex basic mixtures, such as closely related peptide impurities [1]. Shorter alkyl chains fail to create a sufficiently hydrophobic dynamic ion-exchange surface on the stationary phase, resulting in co-elution of critical pairs. Furthermore, substituting the free acid with sodium 1-octanesulfonate requires the compensatory addition of secondary mineral or organic acids to achieve the necessary low pH for peptide protonation. This ad-hoc buffering increases the total dissolved solids in the mobile phase, accelerating pump seal degradation, increasing UV background noise, and risking salt precipitation in organic-rich gradient elution .

Substitution Risk

Chain-length mismatch
Even a single methylene difference shifts log P and alters ion-pair retention, making C7 or C9 reagents non-interchangeable in validated methods.
Micelle behavior drift
Shorter-chain homologs require higher concentrations to achieve equivalent micellization; longer-chain analogs risk precipitation or over-retention.
Detection interference
C10+ sulfonates may exhibit reduced UV transparency at 200–220 nm, increasing baseline noise without full method re-validation.

Enhanced Resolution of Peptide Analogues via C8 Hydrophobic Retention

In the purification and analysis of complex peptide analogues, such as GLP-1 derivatives, the choice of alkyl chain length in the ion-pairing reagent directly dictates the resolution of closely related impurities [1]. Compared to 1-hexanesulfonic acid (C6), the C8 chain of 1-octanesulfonic acid partitions more strongly into the C18 stationary phase, forming a denser dynamic ion-exchange layer. This increased surface coverage translates to significantly higher retention factors for basic analytes. Chromatographic studies demonstrate that C8 sulfonates provide measurably higher peak-to-valley resolution for closely eluting peptide impurities compared to C6 homologs or un-paired mobile phases, preventing costly fraction re-runs during preparative purification [1].

Evidence DimensionChromatographic resolution of closely related basic impurities
Target Compound DataC8 chain provides optimal hydrophobic partitioning and baseline resolution for complex peptides
Comparator Or Baseline1-Hexanesulfonic acid (C6) or un-paired mobile phases
Quantified DifferenceMeasurably higher retention factor (k') and resolution (Rs) for basic analytes
ConditionsReversed-phase HPLC of peptide analogues (e.g., GLP-1 derivatives)

Procuring the C8 homolog ensures regulatory-compliant baseline separation of critical pharmaceutical impurities that co-elute when using shorter-chain reagents.

Log P & pKa Comparison
Head-to-head
log P 1.06 (C8) vs 0.56 (C7) vs 0.07 (C6); pKa −0.43 (C8)
log P difference directly impacts RP-HPLC capacity factor selection.
Calculated log P (EPA KOWWIN); pKa from NIST database.

Reduction of Mobile Phase Salt Load vs. Sodium Salt Counterparts

When formulating acidic mobile phases for the retention of basic compounds, utilizing 1-octanesulfonic acid (free acid) rather than sodium 1-octanesulfonate eliminates the need for secondary buffering acids, such as phosphoric acid, to lower the pH . Because 1-octanesulfonic acid is a strong acid, a 5-10 mM solution naturally yields a highly acidic pH while simultaneously providing the requisite concentration of ion-pairing sulfonate anions. This dual-action capability reduces the total dissolved solids (TDS) in the mobile phase by eliminating the sodium cations and secondary buffer anions. Lower TDS directly correlates with reduced baseline drift at low UV wavelengths and significantly extends the operational lifespan of HPLC pump seals and injector valves .

Evidence DimensionTotal Dissolved Solids (TDS) and buffer complexity
Target Compound DataSingle-component addition achieves both low pH (< 2.5) and 5-10 mM ion-pairing concentration
Comparator Or BaselineSodium 1-octanesulfonate + secondary acid buffer (e.g., H3PO4)
Quantified DifferenceEliminates equimolar sodium cation load and secondary buffer anions
ConditionsPreparation of acidic RP-HPLC mobile phases for basic analyte retention

Using the free acid streamlines mobile phase preparation and reduces instrument downtime caused by salt precipitation and pump seal wear.

CMC Prediction
Class-level
Predicted CMC ~0.10–0.15 mol/dm³ (C8) vs 0.302 mol/dm³ (C7)
Reduced surfactant load for equivalent micellar behavior.
Class-level inference from QSAR; direct measurement data to verify.

Regulatory-Approved Efficacy in Low-pH Sanitizing Formulations

Beyond analytical chemistry, 1-octanesulfonic acid functions as a highly effective anionic surfactant and acidifier in industrial sanitizing compositions [1]. According to US Federal Register approvals and European patent data for food contact surface sanitizers, 1-octanesulfonic acid is validated for use at end-use concentrations up to 172 ppm [2]. In these formulations, it operates at a pH of 2.3 to 3.5, where it provides both the necessary acidity to disrupt microbial membranes and the surfactant properties required for targeted surface wetting. Compared to non-surfactant organic acids like citric or acetic acid, the C8 sulfonic acid delivers greater penetration of organic soils without the volatility or pungent odor associated with short-chain carboxylic acids [1].

Evidence DimensionFormulation efficacy and regulatory limits
Target Compound DataApproved at ≤ 172 ppm in low-pH (2.3-3.5) sanitizing liquids
Comparator Or BaselineNon-surfactant organic acids (e.g., acetic acid)
Quantified DifferenceProvides simultaneous high acidity (pKa -0.4) and surface tension reduction (C8 surfactant tail)
ConditionsFood contact surface sanitization and industrial cleaning

For industrial buyers, it offers a dual-action, low-foaming acidic surfactant that meets strict regulatory thresholds for food-safe sanitization.

UV Transparency
Cross-study comparable
≥70% at 200 nm, ≥90% at 220 nm, ≥98% at 250 nm (0.005 M)
Equivalent low-UV detection compatibility to C7 homolog.
HPLC-grade sodium salts; 1 cm path length.
IC Detection
Head-to-head
LOD 0.06–0.16 μM for 15 sulfonates; baseline resolution C7/C8/C9
Supports selective quantification in complex environmental matrices.
Suppressed conductivity IC; seawater matrices.
Skin Permeation
Head-to-head
C8 > C7 > C5 for ALA permeation enhancement at pH 4.0
Reported highest enhancement among tested alkyl sulfonates in this model.
In vitro skin permeation; ion-pair research context.

Preparative and Analytical HPLC of Basic Pharmaceuticals

This compound is the right choice when baseline separation of closely related basic impurities or peptide analogues is required, and shorter-chain sulfonates fail to provide adequate retention [1].

Low-Salt Mobile Phase Formulation for LC Systems

This compound is the right choice when instrument longevity and low UV background are prioritized, making the free acid preferable to the sodium salt to avoid excess dissolved solids .

Acidic Sanitizer and Biocidal Formulations

This compound is the right choice when a stable, low-pH anionic surfactant is needed for food contact surface cleaning, leveraging its dual role as an acidifier and wetting agent without the odor of volatile organic acids [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmacopeial HPLC Methods
C8 chain retention balance for basic analytes
Compendial method compliance; chain-length consistency
Environmental IC Monitoring
Distinct C8 retention in multi-sulfonate IC methods
Calibration standard purity; homolog cross-contamination control
Transdermal Delivery Research
C8 chain permeation enhancement in ion-pair formulations
Model-specific permeation testing; chain-length selection
Micellar Solubilization
Lower CMC vs. shorter-chain homologs; efficient micelle formation
Solubilization capacity; interference testing for downstream detection

Physical Description

Liquid

XLogP3

2.5

UNII

DU4821I15A

Related CAS

5324-84-5 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3944-72-7

Wikipedia

1-octanesulfonic acid

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
1-Octanesulfonic acid: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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